Evidence Item 1: Dual PLK1/BRD4 Inhibition—A Unique Polypharmacology Not Shared by Other PLK1 Inhibitors in Clinical Development
BI 2536 is the only PLK1 inhibitor in clinical or advanced preclinical development that simultaneously inhibits BRD4 at nanomolar concentrations. BI 2536 inhibits BRD4 with an IC50 of 25 nM in AlphaScreen assays and a binding Kd of 37 nM determined by isothermal titration calorimetry (ITC), while retaining sub-nanomolar PLK1 potency (IC50 0.83 nM) [1]. In contrast, Volasertib (BI 6727), GSK461364, and Onvansertib (NMS-1286937) have no reported BRD4 bromodomain inhibitory activity within their pharmacologically relevant concentration ranges [2]. Crystal structures confirm that BI 2536 occupies the acetyl-lysine binding pocket of the first bromodomain of BRD4 (BRD4(1)), with the methylated amide group functioning as an acetyl-lysine mimetic (PDB: 4OGI) [1]. Structure–activity relationship (SAR) studies further demonstrate that chemical modification of BI 2536 can tune the PLK1/BRD4 selectivity ratio: substitution of the pyrimidine NH with oxygen reverses selectivity to favor BRD4 over PLK1, while replacement of the cyclopentyl group with a 3-bromobenzyl moiety yields an equipotent dual inhibitor with enhanced BRD4 affinity (Ki = 8.7 nM) [1]. This dual-target engagement enables BI 2536 to suppress c-Myc expression via BRD4 inhibition while simultaneously inducing mitotic arrest through PLK1 inhibition, a combinatorial pharmacology that single-target PLK1 inhibitors cannot replicate.
| Evidence Dimension | BRD4 bromodomain inhibitory activity |
|---|---|
| Target Compound Data | BI 2536: BRD4 IC50 = 25 nM (AlphaScreen), Kd = 37 nM (ITC); PLK1 IC50 = 0.83 nM |
| Comparator Or Baseline | Volasertib, GSK461364, Onvansertib: no reported BRD4 inhibitory activity at pharmacologically relevant concentrations |
| Quantified Difference | Unique dual PLK1/BRD4 pharmacology among clinical-stage PLK1 inhibitors; >37-fold window between PLK1 and BRD4 binding |
| Conditions | AlphaScreen assay (BRD4 IC50); isothermal titration calorimetry (BRD4 Kd); cell-free PLK1 kinase assay with recombinant PLK1(1–603), 7.5 µM ATP, casein substrate |
Why This Matters
Researchers studying BET bromodomain biology or PLK1-BRD4 crosstalk in cancers such as AML require BI 2536 specifically, as no other clinical PLK1 inhibitor provides this dual pharmacology.
- [1] Chen L, Yap JL, Yoshioka M, Lanning ME, Fountain RN, Raje M, Scheenstra JA, Strovel JW, Fletcher S. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters. 2015;6(7):764-769. doi:10.1021/acsmedchemlett.5b00084. PMID: 26191360. View Source
- [2] Ember SW, Zhu JY, Olesen SH, Martin MP, Becker A, Berndt N, Georg GI, Schönbrunn E. Acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4) interacts with diverse kinase inhibitors. ACS Chemical Biology. 2014;9(5):1160-1171. doi:10.1021/cb500072z. PMID: 24568369. View Source
